N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide
Description
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a heterocyclic compound featuring a 1,4-diazaspiro[4.5]deca-1,3-diene core fused with a 1,4-benzodioxin moiety and a sulfanyl acetamide side chain.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[8-methyl-2-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O3S/c1-17-3-5-19(6-4-17)24-25(29-26(28-24)11-9-18(2)10-12-26)33-16-23(30)27-20-7-8-21-22(15-20)32-14-13-31-21/h3-8,15,18H,9-14,16H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDPLXYCKVPBQCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC4=C(C=C3)OCCO4)C5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in the fields of diabetes management and neuroprotection.
Chemical Structure and Properties
The compound's structure includes a benzodioxin core and a diazaspiro unit, contributing to its unique biological properties. Its molecular formula is with a molecular weight of approximately 446.56 g/mol. The presence of the sulfanyl group further enhances its reactivity and interaction with biological targets.
Enzyme Inhibition Studies
Recent studies have demonstrated that compounds related to this compound exhibit significant enzyme inhibitory activity:
- Alpha-glucosidase Inhibition :
- Acetylcholinesterase Inhibition :
Antidiabetic Potential
The anti-diabetic properties of this compound have been explored through various studies focusing on its ability to lower blood glucose levels and improve insulin sensitivity. The mechanism appears to involve the inhibition of carbohydrate-hydrolyzing enzymes, which reduces the absorption of glucose in the intestines .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to this compound:
- Study on In Vivo Efficacy : In a controlled study involving alloxan-induced diabetic mice, administration of the compound resulted in significant reductions in fasting blood glucose levels and improved lipid profiles over a 21-day treatment period .
- Neuroprotective Effects : Another study indicated that related compounds could protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in treating neurodegenerative disorders .
Research Findings Summary Table
Scientific Research Applications
Synthesis and Structural Characterization
The synthesis of this compound typically involves multi-step organic reactions. For instance, the initial step may include the formation of the benzodioxin core followed by the introduction of the diazaspiro moiety through nucleophilic substitution reactions. Detailed characterization often employs techniques such as:
- Nuclear Magnetic Resonance (NMR) : To confirm the molecular structure.
- Infrared Spectroscopy (IR) : To identify functional groups.
- Mass Spectrometry : To determine molecular weight.
Example of Synthetic Pathway
A typical synthetic pathway might involve the following steps:
- Formation of Benzodioxin : Starting from 2,3-dihydrobenzo[1,4]-dioxin-6-amine.
- Sulfanylation : Reaction with appropriate thiol compounds to introduce the sulfanyl group.
- Acetamide Formation : Coupling with acetic anhydride or acetamide derivatives.
Enzyme Inhibition Studies
Recent studies have investigated the enzyme inhibitory potential of compounds similar to N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-{[8-methyl-3-(4-methylphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}acetamide. For instance:
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in treating Alzheimer's disease by inhibiting acetylcholinesterase activity.
- α-Glucosidase Inhibition : This mechanism is relevant for managing Type 2 Diabetes Mellitus (T2DM), where inhibition can reduce glucose absorption.
Case Studies
- Therapeutic Potential for Alzheimer's Disease :
- Diabetes Management :
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Functional Groups
Key Observations :
- The 4-methylphenyl substituent may enhance lipophilicity compared to polar groups (e.g., methoxy in ), improving membrane permeability .
- Sulfanyl linkages are common in bioactive analogues, often contributing to enzyme inhibition via sulfur-mediated interactions (e.g., α-glucosidase in ) .
Antibacterial and Antifungal Activity
- Oxadiazole derivatives () exhibited potent antibacterial activity against S. aureus and E. coli (MIC: 2–8 μg/mL), attributed to the electron-withdrawing oxadiazole ring enhancing membrane disruption .
- Sulfonyl-acetamide hybrids () showed broad-spectrum antimicrobial effects, with compound 7l (containing 3,5-dimethylphenyl) displaying low hemolytic activity (≤5%), indicating favorable safety .
Anti-diabetic Activity
- Sulfonamide-acetamide derivatives () inhibited α-glucosidase (IC50: 81–86 μM), though weaker than acarbose (37 μM). The 4-chlorophenyl group in 7k improved activity, suggesting electron-deficient aromatics enhance binding .
- Target Compound : The 4-methylphenyl group may similarly modulate enzyme affinity, but the spiro system’s steric effects could limit accessibility to the active site.
Antihepatotoxic Activity
Physicochemical and Pharmacokinetic Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
